M443
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
M443 is an irreversible and specific inhibitor of MRK, a protein kinase . It’s used in research and is not intended for patients .
Molecular Structure Analysis
The molecular formula of M443 is C31H30F3N7O2 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis
M443 has been shown to inhibit the activation of MRK, Chk2, and p38 when used in cell cultures. This inhibition was observed at a concentration of 500 nM M443 .Physical And Chemical Properties Analysis
M443 is a solid compound with a molecular weight of 589.61 . It is soluble in DMSO at 55 mg/mL .Scientific Research Applications
Radiosensitizing Medulloblastoma Treatment : M443, a small molecule inhibitor of the protein kinase MRK/ZAK, has shown promising results in radiosensitizing medulloblastoma cells. This compound binds to MRK irreversibly and inhibits its activity, leading to an enhanced response to radiation in medulloblastoma cells and potentially reducing the radiation dose needed for effective treatment while minimizing side effects (Markowitz et al., 2016).
Further Studies on Medulloblastoma : Additional studies have confirmed the efficacy of M443 in treating medulloblastoma. The compound has shown to significantly extend survival in animal models and exhibits a synergistic effect when combined with radiation therapy, offering a potential therapeutic strategy for this common pediatric brain malignancy (Ruggieri et al., 2015).
Inhibition of MRK/ZAK Kinase : Another study investigating the pharmacological inhibition of MRK/ZAK kinase for medulloblastoma treatment further supports the utility of M443. This research highlights the compound's role in inhibiting radiation-induced activation of downstream proteins involved in DNA damage-induced cell cycle arrest, presenting a novel approach to cancer therapy (Ruggieri et al., 2015).
properties
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFNUYJUCJMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.